molecular formula C17H23BO2 B14786823 2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14786823
M. Wt: 270.2 g/mol
InChI Key: OESNDRLXECTXOD-UHFFFAOYSA-N
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Description

2-(8,9-dihydro-5H-benzo7annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a unique structure that combines a benzoannulene core with a dioxaborolane moiety

Preparation Methods

The synthesis of 2-(8,9-dihydro-5H-benzo7annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8,9-dihydro-5H-benzo7annulen-7-one with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

2-(8,9-dihydro-5H-benzo7annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The dioxaborolane moiety can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

2-(8,9-dihydro-5H-benzo7annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8,9-dihydro-5H-benzo7annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar compounds to 2-(8,9-dihydro-5H-benzo7annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other benzoannulene derivatives and boronic esters. Compared to these compounds, 2-(8,9-dihydro-5H-benzo7

Properties

Molecular Formula

C17H23BO2

Molecular Weight

270.2 g/mol

IUPAC Name

2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BO2/c1-16(2)17(3,4)20-18(19-16)15-11-9-13-7-5-6-8-14(13)10-12-15/h5-8,11H,9-10,12H2,1-4H3

InChI Key

OESNDRLXECTXOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3=CC=CC=C3CC2

Origin of Product

United States

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